REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:19]=[CH:18][C:7]2[S:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=3[C:11](=[O:13])[CH2:12][C:6]=2[CH:5]=1)([O-])=O.[Cl-].[Cl-].[Ca+2]>C(O)C.O.[Zn]>[NH2:1][C:4]1[CH:19]=[CH:18][C:7]2[S:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=3[C:11](=[O:13])[CH2:12][C:6]=2[CH:5]=1 |f:1.2.3|
|
Name
|
2-nitro-10-oxo-dibenzo[b,f]thiepine
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Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(SC3=C(C(C2)=O)C=CC=C3)C=C1
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
19.9 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
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FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
washed extensively with hot ethanol
|
Type
|
CONCENTRATION
|
Details
|
The ethanol filtrate was concentrated to 5.00 mL and water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to precipitate out the product
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum, purification
|
Type
|
CUSTOM
|
Details
|
was performed by recrystallization from EtOAc and hexane, yield 1.97 g (92.3%)
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC2=C(SC3=C(C(C2)=O)C=CC=C3)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |